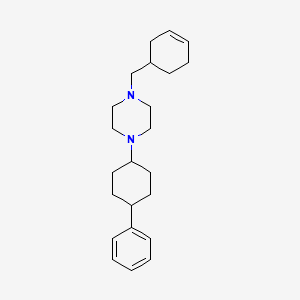![molecular formula C19H15ClN2O4S B5032601 (5E)-1-(3-chlorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5032601.png)
(5E)-1-(3-chlorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(5E)-1-(3-chlorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione” is an organic compound that belongs to the class of diazinane derivatives These compounds are characterized by a diazinane ring, which is a six-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(5E)-1-(3-chlorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione” typically involves the following steps:
Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors, such as diamines and diketones, under acidic or basic conditions.
Introduction of the 3-chlorophenyl group: This step may involve a substitution reaction where a suitable chlorinated aromatic compound is reacted with the diazinane ring.
Addition of the 2,4-dimethoxyphenyl group: This can be done through a Friedel-Crafts alkylation or acylation reaction.
Formation of the sulfanylidene group:
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts such as Lewis acids can enhance the reaction rate and selectivity.
Control of temperature and pressure: Maintaining optimal temperature and pressure conditions can improve the efficiency of the synthesis.
Purification techniques: Techniques such as recrystallization, chromatography, and distillation are commonly used to purify the final product.
化学反应分析
Types of Reactions
“(5E)-1-(3-chlorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution reagents: Halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Chemistry
Synthesis of novel compounds:
Biology
Biological activity studies: Researchers can investigate the compound’s potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug development: The compound may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
Material science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of “(5E)-1-(3-chlorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione” depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It may interact with cellular receptors, altering their signaling pathways.
DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression or replication.
相似化合物的比较
Similar Compounds
- (5E)-1-(3-chlorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-thioxo-1,3-diazinane-4,6-dione
- (5E)-1-(3-chlorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-oxo-1,3-diazinane-4,6-dione
属性
IUPAC Name |
(5E)-1-(3-chlorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S/c1-25-14-7-6-11(16(10-14)26-2)8-15-17(23)21-19(27)22(18(15)24)13-5-3-4-12(20)9-13/h3-10H,1-2H3,(H,21,23,27)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONIEAUPQBONEK-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
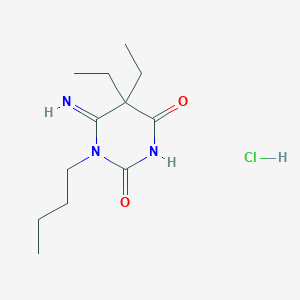
![2-(Methylsulfanyl)ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5032522.png)
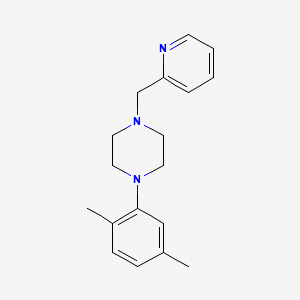
![5-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5032541.png)
![4-[[Methyl-(1-methylpiperidin-4-yl)amino]methyl]-2-nitrophenol](/img/structure/B5032547.png)
![N-[(furan-2-yl)methyl]-N-(4-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B5032564.png)
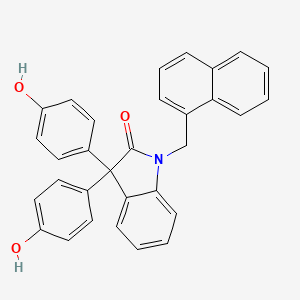
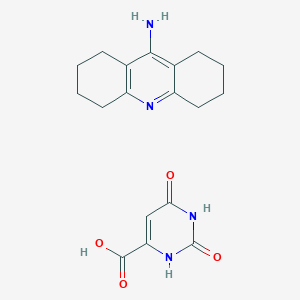
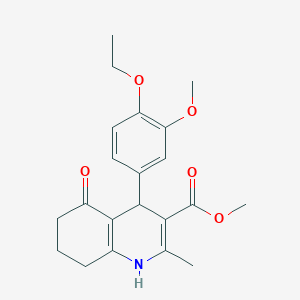
![4-methyl-1-[3-(2-methylphenoxy)propyl]piperidine](/img/structure/B5032581.png)
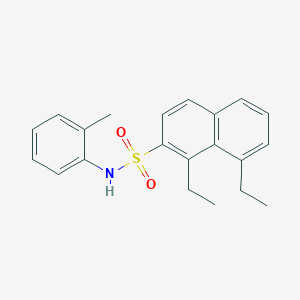
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5032598.png)
![N-(2-methoxybenzyl)-2-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5032612.png)
